Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Overview
Description
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is commonly found in various natural products and pharmaceuticals. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopyrrolidine-1-carboxylate with hydrochloric acid. One common method includes the following steps:
Starting Material: Ethyl 3-aminopyrrolidine-1-carboxylate.
Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as ethanol or water, and then hydrochloric acid is added to the solution.
Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the hydrochloride salt is complete.
Isolation and Purification: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The carboxylate group can react with other functional groups to form amides, esters, or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Condensation Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) are used in the presence of catalysts like N,N-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Condensation: Formation of amides, esters, or other condensation products.
Scientific Research Applications
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the carboxylate group can participate in coordination with metal ions or other functional groups.
Comparison with Similar Compounds
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:
Methyl 3-aminopyrrolidine-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-aminopyrrolidine-1-carboxylate: The free base form without the hydrochloride salt.
N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their interactions, making it a versatile compound for various chemical and biological applications.
Biological Activity
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidine derivatives. Its chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 175.64 g/mol
This compound typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. For example, it can inhibit specific proteases and other enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : Ethyl 3-aminopyrrolidine-1-carboxylate acts as a ligand for certain receptors, modulating their activity. This interaction can influence neurotransmitter systems and has implications for neuropharmacology.
In Vitro Studies
Several studies have assessed the biological activity of this compound through in vitro experiments.
- Cell Proliferation and Apoptosis :
- Anti-inflammatory Activity :
Table 1: Summary of Biological Activities
Case Study 1: Cancer Treatment Potential
A recent study focused on the effects of this compound on breast cancer cell lines (e.g., MDA-MB-231). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 72 hours of treatment. Apoptosis was confirmed through caspase activation assays, indicating that this compound could be a candidate for further development as an anti-cancer agent .
Case Study 2: Neuropharmacological Applications
Another investigation explored the neuropharmacological properties of the compound, particularly its interaction with serotonin receptors. This compound was shown to enhance serotonin signaling pathways, suggesting potential applications in treating mood disorders .
Properties
IUPAC Name |
ethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPACDHTCLWSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-68-1 | |
Record name | ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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